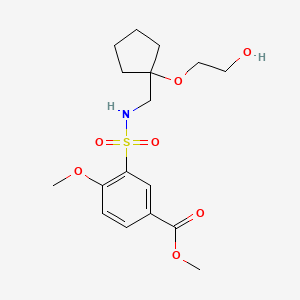
methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzoate core substituted with a methoxy group and a sulfamoyl group linked to a cyclopentyl moiety, which is further functionalized with a hydroxyethoxy group. The structural complexity of this molecule allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps:
Formation of the Benzoate Core: The starting material, 4-methoxybenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-methoxybenzoate.
Introduction of the Sulfamoyl Group: The methyl 4-methoxybenzoate is then reacted with a sulfamoyl chloride derivative under basic conditions (e.g., using triethylamine) to introduce the sulfamoyl group.
Cyclopentyl Functionalization: The intermediate product is further reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group on the benzoate core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoates.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulfamoyl-containing molecules on biological systems. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine
In medicinal chemistry, methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group could form hydrogen bonds or ionic interactions with target proteins, while the hydroxyethoxy group might enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the sulfamoyl and cyclopentyl groups, making it less reactive and less biologically active.
N-(Cyclopentylmethyl)sulfamoylbenzoate: Similar but lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
Methyl 3-(N-(cyclopentylmethyl)sulfamoyl)-4-methoxybenzoate: Similar but without the hydroxyethoxy group, potentially altering its biological activity and chemical reactivity.
Uniqueness
Methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the hydroxyethoxy group enhances its solubility, while the sulfamoyl group provides potential for strong interactions with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and unique features
属性
IUPAC Name |
methyl 3-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7S/c1-23-14-6-5-13(16(20)24-2)11-15(14)26(21,22)18-12-17(25-10-9-19)7-3-4-8-17/h5-6,11,18-19H,3-4,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIQXJGPVRFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
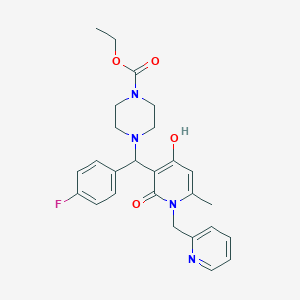
![3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2764701.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)
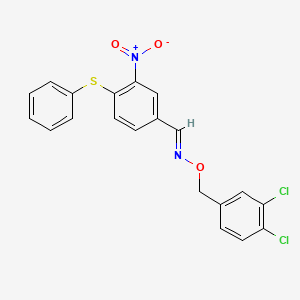
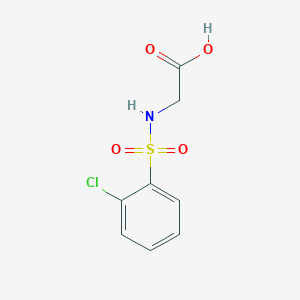
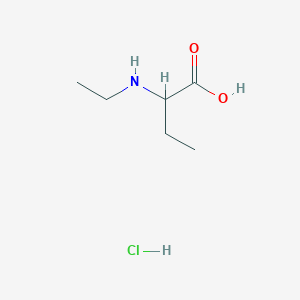
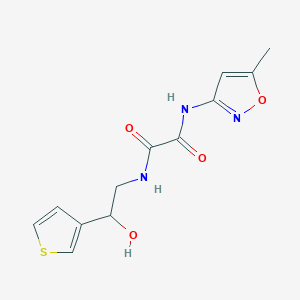
![ethyl 4-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2764712.png)
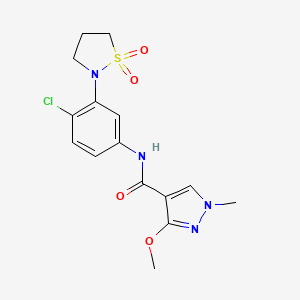
![Methyl 2-[[2-(4-fluorosulfonyloxyphenyl)acetyl]amino]acetate](/img/structure/B2764714.png)
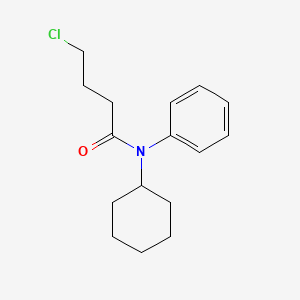
![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)
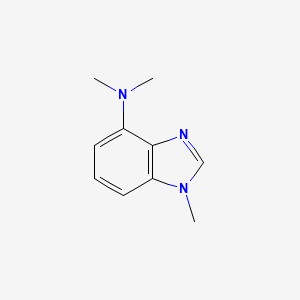
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)
